6-Bromobenzo[b]thiophen-2-amine

Catalog No.
S2904562
CAS No.
739362-50-6
M.F
C8H6BrNS
M. Wt
228.11
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromobenzo[b]thiophen-2-amine

CAS Number

739362-50-6

Product Name

6-Bromobenzo[b]thiophen-2-amine

IUPAC Name

6-bromo-1-benzothiophen-2-amine

Molecular Formula

C8H6BrNS

Molecular Weight

228.11

InChI

InChI=1S/C8H6BrNS/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4H,10H2

InChI Key

ZDKHTZYKKXVACO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)SC(=C2)N

Solubility

not available

6-Bromobenzo[b]thiophen-2-amine is an organic compound characterized by the presence of a bromine atom at the sixth position of the benzo[b]thiophene ring, along with an amine group at the second position. Its molecular formula is C₈H₆BrNS, and it features a unique structure that combines elements of both aromatic and heterocyclic chemistry. This compound is part of a larger class of benzo[b]thiophene derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry.

Due to its functional groups:

  • Formation of Amides and Imines: The amine group can react with carboxylic acids to form amides or with aldehydes/ketones to yield imines .
  • Bromine Displacement: The bromine atom can undergo nucleophilic substitution reactions, making it a versatile precursor for synthesizing other compounds.
  • Electrophilic Aromatic Substitution: The aromatic nature of the benzo[b]thiophene ring allows for electrophilic substitution reactions, which can introduce additional substituents into the aromatic system .

Research indicates that derivatives of benzo[b]thiophene, including 6-bromobenzo[b]thiophen-2-amine, exhibit significant biological activities. These include:

  • Antimicrobial Activity: Compounds in this class have shown effectiveness against various strains of bacteria, including drug-resistant strains like Staphylococcus aureus .
  • Potential Anticancer Properties: Some studies suggest that benzo[b]thiophene derivatives may possess anticancer activity, although further research is needed to elucidate their mechanisms of action.

Several synthetic approaches exist for preparing 6-bromobenzo[b]thiophen-2-amine:

  • Bromination of Benzo[b]thiophen-2-amine: This method involves the bromination of benzo[b]thiophen-2-amine using bromine or brominating agents under controlled conditions.
  • Starting from 6-Bromo-2-nitrobenzo[b]thiophene: Reduction of the nitro group followed by amination can yield 6-bromobenzo[b]thiophen-2-amine.
  • Using Carboxylic Acid Derivatives: The synthesis can also be achieved through a multi-step process involving carboxylic acid derivatives, followed by amination and bromination steps .

6-Bromobenzo[b]thiophen-2-amine has several potential applications:

  • Pharmaceutical Development: Its derivatives are being explored for their potential as antimicrobial agents and anticancer drugs.
  • Material Science: Due to its unique electronic properties, it may find applications in organic electronics and photonic devices.

Interaction studies involving 6-bromobenzo[b]thiophen-2-amine focus on its binding affinity to various biological targets. Preliminary findings suggest interactions with enzymes and receptors relevant to antimicrobial activity. Further studies are needed to thoroughly investigate these interactions and their implications for drug design.

Several compounds share structural similarities with 6-bromobenzo[b]thiophen-2-amine. Here is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsBiological Activity
Benzo[b]thiophen-2-amineNo halogen substituentAntimicrobial activity
5-Bromobenzo[b]thiophen-2-amineBromine at the fifth positionPotential anticancer properties
6-Chlorobenzo[b]thiophen-2-amineChlorine instead of bromineAntimicrobial effects
6-Methylbenzo[b]thiophen-2-amineMethyl group at the sixth positionVaries; some show anti-inflammatory effects

The uniqueness of 6-bromobenzo[b]thiophen-2-amine lies in its specific halogenation pattern combined with the amine functionality, which influences its reactivity and biological profile compared to other derivatives.

XLogP3

3.3

Dates

Modify: 2023-08-17

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